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Abstract
Guanazole (3,5-diamino-1,2,4-triazole), designated as NSC-1895 by the National Cancer

Institute, emerged in the mid-20th century as a compound of interest in oncology. This technical

guide details the discovery, synthesis, and historical investigation of Guanazole as an

antineoplastic agent. It consolidates key findings from preclinical and early clinical studies,

focusing on its mechanism of action as a ribonucleotide reductase inhibitor. This document

provides a retrospective analysis of the available data, including quantitative outcomes from in

vitro and in vivo studies, and outlines the experimental protocols employed during its

evaluation.

Discovery and Synthesis
Guanazole, a diamino derivative of the 1,2,4-triazole heterocyclic ring system, has been

synthesized through various methods. A notable and efficient synthesis involves the reaction of

dicyandiamide with a hydrazine dihydrohalide in an aqueous solution.[1]

Synthesis from Dicyandiamide and Hydrazine
Dihydrochloride
A high-yield synthesis of Guanazole can be achieved by reacting dicyandiamide with hydrazine

dihydrochloride in water.[1] The reaction proceeds by heating the components in an aqueous
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solution.

Experimental Protocol: Synthesis of Guanazole

Materials:

Dicyandiamide

Hydrazine dihydrochloride

Water

Sodium hydroxide (for neutralization)

Methanol (for purification)

Procedure:

An aqueous solution of hydrazine dihydrochloride is prepared.

Dicyandiamide is added to the solution. For larger scale reactions or higher temperatures

(80-100°C), portion-wise addition of dicyandiamide is recommended to control the

exothermic reaction.

The mixture is heated. The reaction can be completed in approximately two hours at 50°C or

in a few minutes at temperatures closer to 100°C.[1]

Following the reaction, the solution containing Guanazole hydrochloride is cooled.

A solution of sodium hydroxide is added to neutralize the Guanazole hydrochloride.[1]

The resulting solution is evaporated to dryness.

The Guanazole product is then purified, for example, by recrystallization from a solvent like

methanol.

The overall reaction is as follows:
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Figure 1: Synthesis of Guanazole.

History as an Antineoplastic Agent
The investigation into Guanazole's potential as a cancer therapeutic agent was most active in

the 1970s. It was identified through screening programs and subsequently evaluated in a

series of preclinical and clinical studies.

Preclinical Investigations
Guanazole demonstrated antitumor activity against a range of murine tumor models.[2]

Leukemia L1210: Guanazole was found to be active against this murine leukemia model.

Walker 256 Carcinosarcoma: The compound showed cytotoxicity towards this

carcinosarcoma cell line.[2]

Other Models: Activity was also noted against K1964 leukemia and the mast cell tumor

P815.[2]

In vitro studies confirmed its cytotoxic effects against Leukemia L1210 cells, Walker 256

carcinosarcoma cells, and two human lymphoblast cell lines.[2]

Experimental Protocols: Preclinical Models

In Vitro Cytotoxicity Assay (General):

Cancer cell lines (e.g., L1210, Walker 256) are cultured in appropriate media and

conditions.
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Cells are seeded into multi-well plates at a predetermined density.

Varying concentrations of Guanazole are added to the wells.

After a specified incubation period, cell viability is assessed using a suitable method (e.g.,

dye exclusion, metabolic activity assay).

L1210 Murine Leukemia Model:

DBA/2 mice are typically used for this model.

A specific number of L1210 cells (e.g., 1 x 10^6) are injected intraperitoneally into the

mice.[3]

Treatment with Guanazole is initiated, with the dosage and schedule varying depending

on the study design.

Endpoints often include monitoring survival time and calculating the increase in lifespan

compared to control groups.

Walker 256 Carcinosarcoma Model:

This model uses rats, and the tumor can be implanted subcutaneously (solid tumor) or

intraperitoneally (ascitic tumor).[4]

A suspension of Walker 256 cells is injected into the desired site.

Guanazole treatment is administered according to the study protocol.

For solid tumors, tumor volume is measured over time. For ascitic tumors, survival or

ascitic fluid volume may be assessed.

Clinical Investigations
Phase I clinical trials of Guanazole were conducted to determine its safety, toxicity profile, and

a recommended dose for further studies.

A key Phase I study involved two dosing schedules:[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b075391?utm_src=pdf-body
https://www.meliordiscovery.com/in-vivo-efficacy-models/syngeneic-tumor-models/l1210-leukemia-models/
https://www.benchchem.com/product/b075391?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6469274/
https://www.benchchem.com/product/b075391?utm_src=pdf-body
https://www.benchchem.com/product/b075391?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/769950/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermittent prolonged 5-day infusion.

Intermittent intravenous bolus twice weekly.

Patient Population: The trials included patients with various advanced neoplastic diseases,

including lung carcinoma, prostate carcinoma, melanoma, and acute leukemia.

Key Findings:

Toxicity: The primary dose-limiting toxicity was bone marrow suppression, with leukopenia

being more pronounced than thrombocytopenia. The severity of this side effect was

increased in patients who had received prior chemotherapy or radiotherapy.[5]

Efficacy: Partial responses were observed in a small number of patients with lung carcinoma,

prostate carcinoma, and melanoma.[5]

Mechanism of Action
Guanazole's antineoplastic effect is attributed to its role as an inhibitor of ribonucleotide

reductase.[6] This enzyme is crucial for the conversion of ribonucleotides to

deoxyribonucleotides, which are the building blocks of DNA.

By inhibiting ribonucleotide reductase, Guanazole effectively halts DNA synthesis, thereby

preventing the proliferation of rapidly dividing cancer cells.[6] Its mechanism is similar to that of

hydroxyurea, another well-known ribonucleotide reductase inhibitor.
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Figure 2: Mechanism of action of Guanazole.

Experimental Protocol: Ribonucleotide Reductase Activity Assay (General Principle)

A common method to assay ribonucleotide reductase activity involves measuring the

conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding

deoxyribonucleotide.

A cell extract containing ribonucleotide reductase or the purified enzyme is prepared.

The enzyme preparation is incubated with the radiolabeled substrate (e.g., [3H]CDP) and

necessary cofactors (e.g., dithiothreitol, ATP).

The reaction is carried out in the presence and absence of various concentrations of the

inhibitor (Guanazole).
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The reaction is stopped, and the deoxyribonucleotide product is separated from the

ribonucleotide substrate (e.g., using chromatography).

The amount of radioactivity in the deoxyribonucleotide fraction is quantified to determine the

enzyme activity. The level of inhibition by Guanazole is then calculated.

Quantitative Data Summary
The available literature on Guanazole, primarily from the 1970s, often lacks the detailed

quantitative data presentation common in modern studies. However, the following tables

summarize the key findings.

Table 1: Preclinical Antitumor Activity of Guanazole

Model System Cell/Tumor Type Observed Effect Reference

In Vitro Leukemia L1210 Cytotoxic [2]

In Vitro
Walker 256

Carcinosarcoma
Cytotoxic [2]

In Vitro
Human Lymphoblast

Cell Lines
Cytotoxic [2]

In Vivo
Murine Leukemia

L1210
Antitumor Activity [2]

In Vivo
Murine Leukemia

K1964
Antitumor Activity [2]

In Vivo
Murine Mast Cell

Tumor P815
Antitumor Activity [2]

In Vivo
Walker 256

Carcinosarcoma
Antitumor Activity [2]

Table 2: Summary of Phase I Clinical Trial of Guanazole (NSC-1895)
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Parameter Details Reference

Dosing Schedules
1. Intermittent prolonged 5-day

infusion
[5]

2. Intermittent IV bolus twice

weekly
[5]

Patient Population
Patients with advanced solid

tumors and leukemia
[5]

Primary Toxicity

Bone marrow suppression

(Leukopenia >

Thrombocytopenia)

[5]

Efficacy

Partial responses in patients

with lung carcinoma, prostate

carcinoma, and melanoma

[5]

Conclusion and Historical Perspective
Guanazole represents an early example of a targeted anticancer agent, specifically an inhibitor

of ribonucleotide reductase. Preclinical studies demonstrated a promising spectrum of activity

against various tumor models. However, its clinical development was hampered by significant

bone marrow toxicity. While Guanazole itself did not advance to later-phase clinical trials or

widespread clinical use, its investigation contributed to the understanding of ribonucleotide

reductase as a valid therapeutic target in oncology. The challenges encountered with

Guanazole underscore the critical importance of the therapeutic index in the development of

antineoplastic agents. Further research into derivatives or novel delivery systems for

ribonucleotide reductase inhibitors continues to be an area of interest in cancer drug discovery.
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Figure 3: Guanazole Development Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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